5,8-Dibromo-2,3-diphenylquinoxaline
Overview
Description
5,8-Dibromo-2,3-diphenylquinoxaline: is an organic compound with the molecular formula C20H12Br2N2 . It is a derivative of quinoxaline, a heterocyclic aromatic organic compound. The compound is characterized by the presence of two bromine atoms at the 5 and 8 positions and two phenyl groups at the 2 and 3 positions of the quinoxaline ring. This compound is known for its applications in various fields, including materials science and organic electronics .
Scientific Research Applications
Chemistry: 5,8-Dibromo-2,3-diphenylquinoxaline is used as a building block in the synthesis of conjugated polymers and organic semiconductors.
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the development of advanced materials for electronic devices, including transistors and sensors .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dibromo-2,3-diphenylquinoxaline typically involves the bromination of 2,3-diphenylquinoxaline. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine and other reagents .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atoms in 5,8-Dibromo-2,3-diphenylquinoxaline can undergo nucleophilic substitution reactions. .
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like Grignard reagents (e.g., phenylmagnesium bromide) or organolithium reagents (e.g., n-butyllithium) are commonly used
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) are typically employed
Major Products:
Substitution Reactions: Products include substituted quinoxalines with various functional groups replacing the bromine atoms
Coupling Reactions:
Mechanism of Action
The mechanism of action of 5,8-Dibromo-2,3-diphenylquinoxaline in its applications is primarily related to its electronic properties. The presence of bromine atoms and phenyl groups influences the compound’s electron distribution and conjugation, making it suitable for use in electronic materials. In organic electronics, the compound can facilitate charge transport and improve the performance of devices such as OLEDs and OPVs .
Comparison with Similar Compounds
5,8-Dibromoquinoxaline: Lacks the phenyl groups present in 5,8-Dibromo-2,3-diphenylquinoxaline, resulting in different electronic properties.
2,3-Diphenylquinoxaline:
10,13-Dibromodibenzo[a,c]phenazine: Another brominated quinoxaline derivative with different structural features and applications.
Uniqueness: this compound is unique due to the combination of bromine atoms and phenyl groups, which confer specific electronic properties and reactivity. This makes it particularly valuable in the synthesis of conjugated polymers and organic semiconductors .
Properties
IUPAC Name |
5,8-dibromo-2,3-diphenylquinoxaline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Br2N2/c21-15-11-12-16(22)20-19(15)23-17(13-7-3-1-4-8-13)18(24-20)14-9-5-2-6-10-14/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LELMSURPXIAXOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3N=C2C4=CC=CC=C4)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30625927 | |
Record name | 5,8-Dibromo-2,3-diphenylquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30625927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94544-77-1 | |
Record name | 5,8-Dibromo-2,3-diphenylquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30625927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,8-Dibromo-2,3-diphenylquinoxaline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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